N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(27-4)11-9-15/h7-13H,5-6H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWQTAPRJKSKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction steps, and various catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the methoxyphenyl group or the naphthyridine core using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives
Pharmacological and Physicochemical Properties
- Solid-State Stability : Crystal packing analysis in suggests weak C–H∙∙∙H interactions for methoxyphenyl-containing compounds, which may influence formulation stability .
- Receptor Interactions : The methoxyphenyl group’s electron-rich nature could improve binding to enzymes like topoisomerases or kinases, as seen in halogenated analogs .
Biological Activity
N,N-Diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its in vitro antimicrobial activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound showed significant activity with MIC values ranging from to against tested pathogens, indicating strong antimicrobial potential .
- Bactericidal Activity: Time-kill assays revealed that the compound exhibits bactericidal effects at different concentrations, effectively reducing pathogen counts over time .
- Biofilm Inhibition: The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .
The mechanisms underlying the biological activity of this compound include:
- DNA Gyrase Inhibition: The compound acts as an inhibitor of DNA gyrase, with IC50 values ranging from to .
- Dihydrofolate Reductase (DHFR) Inhibition: It also inhibits DHFR with IC50 values between and , which is crucial for bacterial growth and replication .
Study 1: Antimicrobial Evaluation
In a comprehensive study published in ACS Omega, derivatives including the target compound were evaluated for their antimicrobial efficacy. The study highlighted that the compounds not only inhibited bacterial growth but also showed low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of the compound when combined with other antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated a reduction in MICs when used in combination therapies, suggesting potential for enhanced therapeutic strategies against resistant strains .
Comparative Analysis of Biological Activity
| Property | N,N-Diethyl Compound | Standard Antibiotic (Ciprofloxacin) |
|---|---|---|
| MIC (μg/mL) | 0.22 - 0.25 | Varies by strain |
| Biofilm Reduction (%) | Significant | Moderate |
| Hemolytic Activity (%) | 3.23 - 15.22 | Higher than target compound |
| Synergistic Potential | Yes | Limited |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide and its derivatives?
- Methodology : Synthesis often involves multi-step reactions, such as:
- Step 1 : Condensation of naphthyridine precursors with diethyl malonate or substituted aldehydes under reflux conditions (e.g., in DMF or ethanol) .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., with 4-methoxyaniline) under controlled temperatures (80–120°C) .
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Melting Point Analysis : Compare observed values (e.g., 193–195°C) with literature data to assess purity .
- Spectroscopic Techniques :
- IR : Detect characteristic bands (e.g., C=O at 1686–1651 cm, C-Cl at 737 cm) .
- NMR : Identify aromatic protons (δ 7.15–9.80 ppm) and carboxamide NH signals (δ 9.19–9.80 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 423 for Cl-substituted analogs) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the 3D structure and intermolecular interactions of this compound?
- Approach :
- Data Collection : Use single-crystal X-ray diffraction (e.g., STOE IPDS II diffractometer) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL for small-molecule refinement, accounting for space group symmetry (e.g., triclinic P1) and hydrogen bonding networks .
- Analysis : Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify weak interactions (e.g., C–H⋯π contacts) and energy frameworks to map dispersion forces .
- Key Findings : The compound exhibits a torsion angle of 176.9° between aromatic rings, influencing packing via inversion dimers along the a-axis .
Q. How do in silico studies guide the design of derivatives for target-specific applications (e.g., cannabinoid receptors or antimicrobial activity)?
- Methodology :
- Molecular Docking : Use CB2 receptor models (e.g., PDB templates) to predict binding modes of carboxamide derivatives. Substituents like p-fluorobenzyl enhance affinity (e.g., Ki = 1.0 nM for CB2) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, F) with antibacterial MIC values (e.g., 0.008–4 µg/mL against S. aureus) .
Q. How can researchers reconcile contradictions in reported biological activities (e.g., CB2 agonism vs. antibacterial effects)?
- Hypothesis Testing :
- Structural Tuning : Modify the 1,8-naphthyridine core (e.g., quinoline substitution increases CB2 selectivity by >300-fold) .
- Mechanistic Studies : Evaluate off-target effects via kinase profiling or bacterial gyrase inhibition assays .
Methodological Best Practices
Q. What protocols optimize reaction conditions for synthesizing derivatives with improved yields?
- Optimization Strategies :
- Solvent Selection : Use DMF for polar intermediates or ethanol for nucleophilic substitutions .
- Catalysis : Piperidine or NaH accelerates condensation steps (e.g., 24 h at 90°C for benzylation) .
- Alternative Techniques : Sonochemical synthesis reduces reaction times (e.g., from 24 h to 30 min) compared to thermal methods .
Q. How should researchers design experiments to evaluate receptor binding affinities and selectivity?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
